![molecular formula C16H19N3O2 B1423489 3-nitro-1-N-[(2,4,6-trimethylphenyl)methyl]benzene-1,4-diamine CAS No. 1334147-20-4](/img/structure/B1423489.png)
3-nitro-1-N-[(2,4,6-trimethylphenyl)methyl]benzene-1,4-diamine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 3-nitro-1-N-[(2,4,6-trimethylphenyl)methyl]benzene-1,4-diamine consists of a benzene ring with a nitro group (NO₂) and an amine group (NH₂) attached. The 2,4,6-trimethylphenyl group is also part of the molecule. For a visual representation, refer to the NIST Chemistry WebBook .
Applications De Recherche Scientifique
Fluorescence-Quenching Chemosensors
- Researchers have explored benzene-1,2-diamine structures for developing fluorescence-quenching chemosensors. These chemosensors show promise in detecting Ni2+ and Cu2+ ions in water, which could be significant for environmental monitoring and public health (Pawar et al., 2015).
Advanced Polymer Materials
- Benzene-1,4-diamine derivatives have been utilized in synthesizing polyimides with unique properties. These materials exhibit high glass transition temperatures and thermal stability, making them suitable for applications in high-performance polymers and electronics (Morikawa et al., 2012).
Conducting Copolymers
- Electrochemical copolymerization studies have been conducted using benzene-1,2-diamine derivatives. These studies are crucial for developing conducting polymers with potential applications in electronic devices (Turac et al., 2014).
Corrosion Inhibition
- Novel compounds derived from benzene-1,4-diamine have been investigated as corrosion inhibitors. This research is vital for industrial applications, particularly in steel protection during processes like pickling and descaling (Singh & Quraishi, 2016).
Crystal Structure Analysis
- The crystal structures of various substituted benzene derivatives have been studied. Understanding these structures is important for designing materials with specific properties (Zhang, 2013).
Synthesis of Heterocyclic Compounds
- Benzene-1,2-diamine derivatives have been used in synthesizing various heterocyclic compounds. These compounds have potential applications in pharmaceuticals and organic chemistry (Deady & Quazi, 1992).
Conformational Polymorphism
- Studies have been conducted on the conformational polymorphism of certain benzene-1,4-diamine compounds. These studies can contribute to understanding molecular interactions and material properties (Collas et al., 2011).
Propriétés
IUPAC Name |
2-nitro-4-N-[(2,4,6-trimethylphenyl)methyl]benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-10-6-11(2)14(12(3)7-10)9-18-13-4-5-15(17)16(8-13)19(20)21/h4-8,18H,9,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHUVZDLTOOXTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CNC2=CC(=C(C=C2)N)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-1-N-[(2,4,6-trimethylphenyl)methyl]benzene-1,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



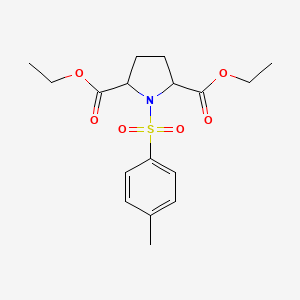
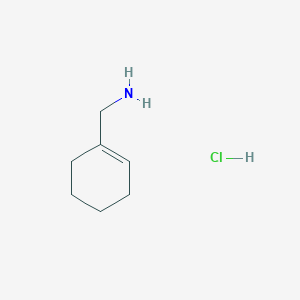
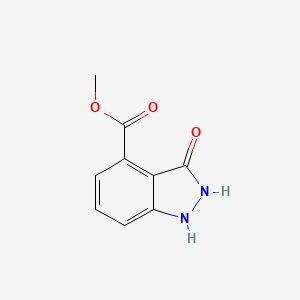
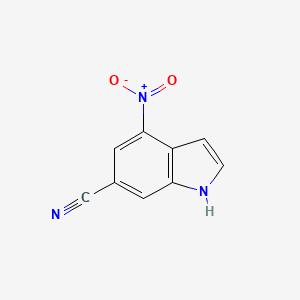
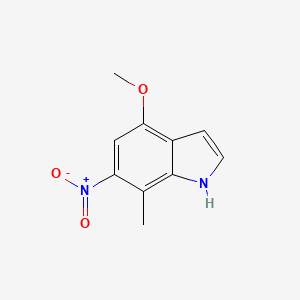
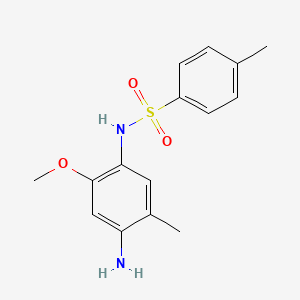
![{[1-(Methoxymethyl)cyclopropyl]methyl}amine hydrochloride](/img/structure/B1423418.png)
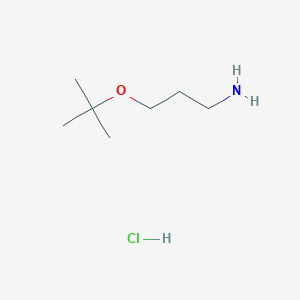
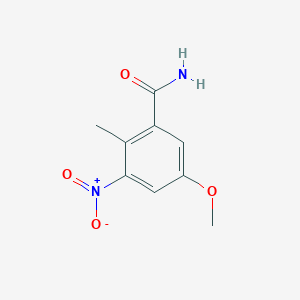
![2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B1423421.png)
![3-chloro-5-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1423423.png)
![5,7-dichloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1423424.png)
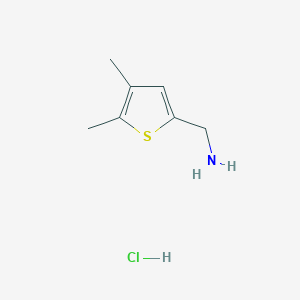
![[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol](/img/structure/B1423428.png)